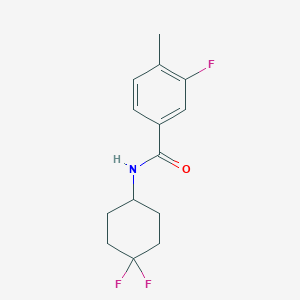
N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The specific chemical reactions involving “N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide” are not detailed in the available sources .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available sources .
Wissenschaftliche Forschungsanwendungen
Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination
This research describes a mild, amide-directed fluorination of various C-H bonds mediated by iron, using N-fluoro-2-methylbenzamides. This process shows broad substrate scope and functional group tolerance without needing noble metal additives. It's a significant advancement in the field of chemical synthesis and organic transformations (Groendyke et al., 2016).
Synthesis and Characterization of Semiaromatic Polyamides with Dicyclohexane Units
Research into difluorobenzamide monomers led to the development of new semiaromatic polyamides. These materials were characterized by their excellent thermal properties, including high glass transition and weight-loss temperatures, indicating potential applications in high-performance materials (Guangming et al., 2016).
Development of Fluorine-18-labeled 5-HT1A Antagonists
In this study, fluorinated derivatives of specific compounds were synthesized and radiolabeled with fluorine-18. These compounds exhibit potential for use in Positron Emission Tomography (PET) imaging in rats, contributing to advancements in biomedical imaging and neuroscience (Lang et al., 1999).
Highly Efficient and Specific Gelation of Ionic Liquids by Polymeric Electrolytes
This research involved synthesizing polyelectrolytes with N,N'-(trans-cyclohexane-1,4-diyl)dibenzamide linkages for gelatinizing ionic liquids. The resultant ionogels exhibited high mechanical strength and rapid recovery, useful for applications in materials science and engineering (Nagasawa et al., 2012).
Fluorine-18-labeled Benzamide Analogues for Imaging the Sigma2 Receptor Status of Solid Tumors
This study synthesized a series of fluorine-containing benzamide analogs for PET imaging of the sigma2 receptor status in solid tumors. These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential in cancer diagnostics and treatment monitoring (Tu et al., 2007).
Wirkmechanismus
Target of Action
The primary target of the compound N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide is the poly (ADP-ribose) polymerase (PARP)-1 . PARP-1 is the most abundant and well-characterized protein target for anti-cancer drug discovery . It accounts for a majority of the cellular poly (ADP-ribosyl) ation activity and is essential to the DNA single-strand break repair .
Mode of Action
N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide interacts with its target, PARP-1, in a selective manner . The 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in PARP-2 rather than PARP-1 . As a result, it leads to the energetically less favorable change in PARP-2 and contributes to the ligand selectivity .
Biochemical Pathways
The compound N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide affects the DNA single-strand break repair pathway . By selectively inhibiting PARP-1, it disrupts the normal function of this pathway, leading to an accumulation of DNA damage in cancer cells . This can lead to cell death, particularly in cancer cells that are already deficient in other DNA repair pathways .
Result of Action
The molecular and cellular effects of N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide’s action primarily involve the disruption of DNA repair in cancer cells . By selectively inhibiting PARP-1, it prevents the repair of single-strand DNA breaks . This can lead to the accumulation of DNA damage, particularly in cancer cells that are already deficient in other DNA repair pathways . As a result, the compound can induce cell death in these cancer cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c1-9-2-3-10(8-12(9)15)13(19)18-11-4-6-14(16,17)7-5-11/h2-3,8,11H,4-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRVSJFVLZUSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

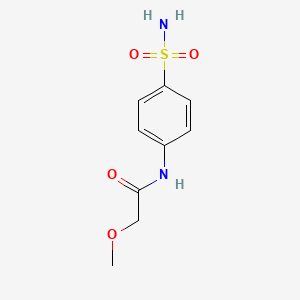
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2721759.png)

![N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2721763.png)
![N-isobutyl-4-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2721765.png)
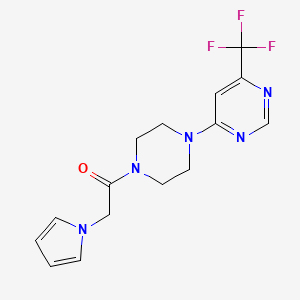

![(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2721769.png)

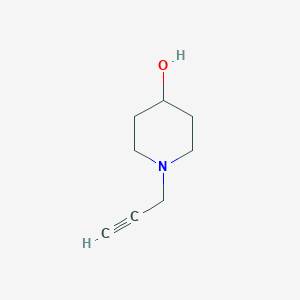
![N-(3,4-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2721772.png)
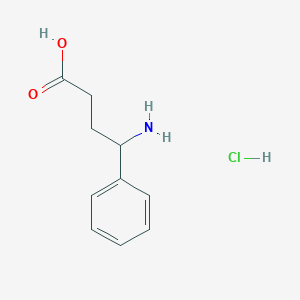
![N-(3-chloro-2-methylphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2721776.png)
![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/no-structure.png)